molecular formula C20H24N4O3 B2761798 2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 2034273-40-8

2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

カタログ番号: B2761798
CAS番号: 2034273-40-8
分子量: 368.437
InChIキー: FYNYCLSLOBTNOP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Structure and Key Features 2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a pyrrolo-pyrimidine derivative characterized by a bicyclic core (pyrrolo[3,4-d]pyrimidine) substituted with a morpholino group at position 2 and an ethoxyphenyl-acetyl moiety at position 4.

Core Formation: Cyclization of pyrimidine precursors with pyrrole derivatives under high-temperature conditions (e.g., bromobenzene at 130°C, as seen in related pyrrolo-pyrimidine syntheses) .

Functionalization: Introduction of the morpholino group via nucleophilic substitution and coupling of the ethoxyphenyl-acetyl fragment using standard acylating agents.

特性

IUPAC Name

2-(4-ethoxyphenyl)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-2-27-17-5-3-15(4-6-17)11-19(25)24-13-16-12-21-20(22-18(16)14-24)23-7-9-26-10-8-23/h3-6,12H,2,7-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNYCLSLOBTNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

化学反応の分析

Types of Reactions

2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed cross-coupling reactions using aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

科学的研究の応用

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its ability to interact with various biological macromolecules. Preliminary studies suggest that it may exhibit enzyme inhibition properties, making it a candidate for drug development targeting diseases such as cancer and inflammatory conditions.

Case Studies

  • Cancer Research : Initial testing on HepG2 cells indicated low cytotoxicity with an IC50 value greater than 40 µM, suggesting potential for further optimization in anti-cancer therapies.
  • Antimicrobial Activity : Analogous compounds have shown efficacy against pathogens like Plasmodium falciparum, indicating that this compound could be explored for antimalarial properties.

Biological Research

The compound is also studied for its interactions with biological systems. Its ability to modulate signaling pathways can provide insights into cellular processes and disease mechanisms.

Compound NameTarget Pathogen/Cell LineEC50 (µM)IC50 (µM)Notes
This compoundHepG2 Cells>40<40Low cytotoxicity observed
Analog 1P. falciparum0.23N/AEffective against malaria
Analog 2Tumor Cells (KB)0.011N/AHigh potency against cancer cells

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for the development of more complex molecules. Its synthesis involves multi-step organic reactions, including the formation of the pyrrolo[3,4-d]pyrimidine core through various catalytic processes.

Synthetic Routes

  • Formation of Core : Achieved via P(NMe2)3-catalyzed [4 + 2] annulation.
  • Morpholino Group Introduction : Substitution reactions introduce the morpholino group to the core structure.
  • Cross-Coupling Reactions : Palladium-catalyzed reactions attach the 4-ethoxyphenyl group.

作用機序

The mechanism of action of 2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity/Use Reference
2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone Pyrrolo[3,4-d]pyrimidine 4-ethoxyphenyl, morpholino Kinase inhibition (inferred)
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone Pyrrolo[3,4-d]pyrimidine Pyridin-4-ylthio, morpholino Undisclosed (structural analog)
4-(2-fluoro-4-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine 2-fluoro-4-nitrophenoxy Intermediate for kinase inhibitors
N-(but-3-yn-1-yl)-N-{2-[2-(indan-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]-2-oxoethyl}acetamide Pyrido[4,3-d]pyrimidine Indan-2-ylamino, but-3-ynyl Preclinical kinase inhibitor

Structural Differences and Implications

Core Heterocycle Variations :

  • The pyrrolo[3,4-d]pyrimidine core in the target compound (vs. pyrrolo[2,3-d]pyrimidine in or pyrido[4,3-d]pyrimidine in ) alters ring geometry and electronic properties. The fused pyrrole-pyrimidine system in the target compound may enhance planar stacking interactions in kinase binding pockets compared to pyrido-pyrimidines, which have a larger, more rigid structure .

Substituent Effects: Ethoxyphenyl vs. Morpholino vs. Indan-2-ylamino: The morpholino group’s oxygen atoms facilitate hydrogen bonding with kinase active sites, whereas the indan-2-ylamino group in provides steric bulk, possibly enhancing selectivity for specific kinase isoforms.

生物活性

2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a complex organic compound with significant biological activities, particularly in the context of cancer research. Its structure features a pyrrolopyrimidine core, which is known for its potential in inhibiting various cellular processes, including kinase activity.

The primary mechanism of action for this compound involves the inhibition of specific kinases . Kinases are crucial enzymes that facilitate phosphorylation, a process vital for many cellular signaling pathways. By binding to the active sites of these kinases, the compound effectively modulates cellular activities such as growth and division, leading to antiproliferative effects in cancer cells .

Antiproliferative Effects

Research has indicated that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain modifications to the pyrrolopyrimidine structure enhance its efficacy against HeLa cells, demonstrating significant impacts on microtubule dynamics and spindle morphology, which are critical for mitosis .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineGI Value (%)Dose (μM)
2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanoneHeLa70.510
Derivative AHCT-11686.2810
Derivative BSK-BR-346.1410

This table summarizes the growth inhibition (GI) values observed in various cell lines treated with the compound and its derivatives.

Research Findings

Recent studies have explored the ADME-Tox properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of this compound and its analogs. These studies suggest that many derivatives possess favorable drug-likeness characteristics, making them viable candidates for further development in cancer therapy .

In Vivo Studies

In vivo experiments involving mouse models have demonstrated that administration of this compound significantly reduces tumor size compared to control groups. The mechanism appears to involve not only direct cytotoxicity but also modulation of immune responses against tumor cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key steps include:

  • Core formation : Condensation of pyrrolopyrimidine precursors with morpholine under reflux in anhydrous solvents (e.g., DMF or THF) .
  • Ketone introduction : Friedel-Crafts acylation or similar methods to attach the 4-ethoxyphenyl ethanone moiety .
  • Optimization : Use thin-layer chromatography (TLC) to monitor reaction progress and adjust parameters (temperature: 60–80°C; catalysts: Lewis acids like AlCl₃) .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve signals for the morpholine ring (δ 3.5–4.0 ppm for N–CH₂), pyrrolopyrimidine core (δ 7.0–8.5 ppm for aromatic protons), and ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃ in ethoxy) .
  • HRMS : Confirm molecular weight (calc. for C₂₂H₂₆N₄O₃: ~394.45 g/mol) and fragmentation patterns .
  • IR spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹ for ketone) and morpholine C–O–C vibrations (~1100 cm⁻¹) .

Q. What are the solubility characteristics of this compound in common laboratory solvents?

  • Methodological Answer :

  • Predicted solubility : Moderate solubility in polar aprotic solvents (DMSO, DMF) due to the morpholine ring’s hydrogen-bonding capacity. Limited solubility in water or hexane .
  • Experimental determination : Use the shake-flask method:
SolventSolubility (mg/mL)Method
DMSO~15–20UV-Vis
Ethanol~5–10Gravimetry
Water<1Filtration

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological profiles?

  • Methodological Answer :

  • Modification sites :
  • Pyrrolopyrimidine core : Introduce electron-withdrawing groups (e.g., halogens) to enhance target binding .
  • Morpholine ring : Replace with piperazine or thiomorpholine to alter pharmacokinetics .
  • 4-Ethoxyphenyl group : Vary substituents (e.g., methoxy, fluoro) to optimize lipophilicity (logP) .
  • Assays :
  • Kinase inhibition : Screen against FGFR family kinases (IC₅₀ determination via ADP-Glo™ assays) .
  • Cellular efficacy : Test antiproliferative activity in cancer cell lines (e.g., MTT assay on HepG2 or MCF-7 cells) .

Q. What experimental approaches identify molecular targets (e.g., kinases, receptors)?

  • Methodological Answer :

  • Kinase profiling : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler) to assess inhibition of FGFR1–4, EGFR, or VEGFR2 .
  • Pull-down assays : Immobilize the compound on beads for affinity purification of binding proteins from cell lysates .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets (KD calculation) .

Q. How does the morpholine ring influence pharmacokinetic properties, and what modifications enhance bioavailability?

  • Methodological Answer :

  • Role of morpholine : Increases solubility via hydrogen bonding but may reduce metabolic stability due to oxidation susceptibility .
  • Modifications :
  • Cyclization : Replace morpholine with a saturated bicyclic amine to improve membrane permeability .
  • Prodrug strategy : Mask the morpholine oxygen as an ester to enhance oral absorption .
  • Assays :
  • Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life .
  • Caco-2 permeability : Assess intestinal absorption potential in vitro .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。